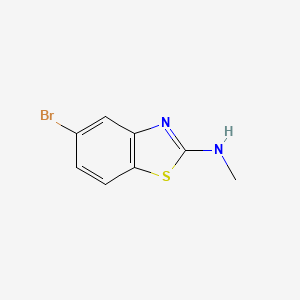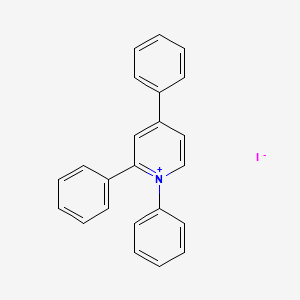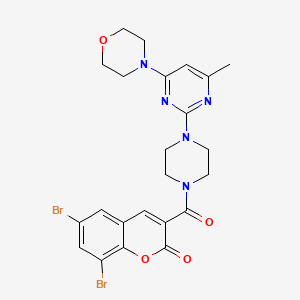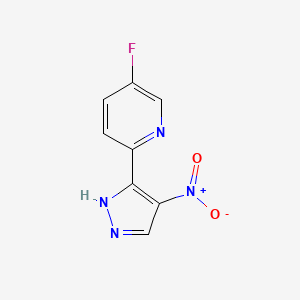
4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one” appears to contain a fluorenone group (9H-fluoren-9-one), which is a polycyclic aromatic ketone, attached to a morpholine group (2,6-dimethylmorpholine-4-carbonyl). Morpholine is a common motif in many pharmaceuticals and biologically active molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Chemistry Applications
The compound has been involved in studies related to synthetic chemistry, particularly in the synthesis of fluoren-9-ones via palladium-catalyzed cyclocarbonylation of o-halobiaryls. This methodology allows for the efficient production of fluoren-9-ones with various substituents, indicating the versatility of this compound in synthetic applications (Campo & Larock, 2002).
Material Science and Photophysical Properties
Optoelectronic Materials
Research has explored the utility of fluorene derivatives in optoelectronic devices. For example, heteroleptic cationic Ir(III) complexes with fluorene moieties have been synthesized, showing potential for application in organic light-emitting diodes (OLEDs) due to their fluorescence–phosphorescence dual-emission properties (Song et al., 2016). Another study highlighted the use of fluorene-based polymers for solution-processable OLEDs, showcasing the role of fluorene derivatives in enhancing device performance (Ye et al., 2010).
Photophysical Studies
The photophysical properties of fluorene analogues have been a subject of interest, particularly in the context of developing new fluorescent sensors and materials. For instance, the study of borondipyrromethene (BODIPY) analogues with fluorene and morpholine substituents provided insights into their photophysical behaviors in different solvents, highlighting their potential as fluorescent probes (Qin et al., 2005).
Propriétés
IUPAC Name |
4-(2,6-dimethylmorpholine-4-carbonyl)fluoren-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUHOQRDFWMSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 6-acetyl-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2885040.png)
![2-(isopropylthio)-8,8-dimethyl-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2885041.png)
![methyl 6-chloro-2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2885042.png)


![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2885051.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2885056.png)


